molecular formula C19H19NO4 B2573035 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-methoxybenzamide CAS No. 2034555-73-0

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-methoxybenzamide

Cat. No.: B2573035
CAS No.: 2034555-73-0
M. Wt: 325.364
InChI Key: ADJZKJFBPVYXOI-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-methoxybenzamide is a synthetic small molecule based on the benzofuran scaffold, a structure recognized in medicinal chemistry for its diverse pharmacological potential . Benzofuran derivatives are considered privileged structures in drug discovery due to their wide range of bioactivities. Researchers are increasingly exploring this class of compounds for their utility in developing novel enzyme inhibitors . While the specific mechanism of action for this compound is a subject of ongoing investigation, related benzofuran analogs have demonstrated potent inhibitory effects against various enzymes, including alkaline phosphatases (APs) . These enzymes are membrane-bound ectonucleotidases that perform significant physiological functions, such as hydrolyzing phosphate groups from various substrates in an alkaline medium . The inhibition of specific alkaline phosphatase isozymes, which can be overexpressed in certain disease states, represents a promising avenue for therapeutic development . This product is intended for research applications only, such as in vitro assay development, target validation, and structure-activity relationship (SAR) studies. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-15-8-5-7-14(10-15)19(21)20-12-18(23-2)17-11-13-6-3-4-9-16(13)24-17/h3-11,18H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJZKJFBPVYXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods often require specific reaction conditions, such as the use of strong bases or metal catalysts, to achieve high yields and purity.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the benzofuran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring or benzamide moiety .

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to biological effects such as antimicrobial or anticancer activities. The compound may induce pro-oxidative effects, increasing reactive oxygen species in target cells.

Comparison with Similar Compounds

Pharmacological Agents Targeting Neuroreceptors

Compound 2 (N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide)

  • Structure : Shares the 3-methoxybenzamide core but substitutes the benzofuran group with a piperazine-chlorophenyl moiety.
  • Activity: High selectivity for D4 dopamine receptors (nanomolar affinity) with >100-fold selectivity over D2/D3 receptors and serotonin/sigma receptors. LogP = 2.37–2.55, optimal for blood-brain barrier penetration .
  • Methoxyethyl chains could improve solubility relative to the chlorophenyl group in Compound 2.

Compound 7 (N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide)

  • Structure: Features a cyanopyridine-piperazine substituent.
  • Activity : Retains D4 selectivity and was radiolabeled with carbon-11 for PET imaging, demonstrating CNS penetration .
  • Comparison: The benzofuran in the target compound may reduce metabolic degradation compared to cyanopyridine, extending half-life.

Antiviral and Antimicrobial Derivatives

StA-NS2-2 (N-(1H-Indazol-3-yl)-3-methoxybenzamide)

  • Structure : Substitutes benzofuran-methoxyethyl with an indazole group.
  • Activity : Identified as a hit compound in high-throughput antiviral screening .
  • Comparison : The indazole group in StA-NS2-2 may offer stronger hydrogen-bonding interactions, whereas benzofuran’s rigidity could enhance binding to viral proteases or polymerases.

Mepronil (2-Methyl-N-(3-(1-Methylethoxy)phenyl)benzamide)

  • Structure : Contains a 2-methylbenzamide and isopropoxyphenyl group.
  • Use : Fungicide targeting β-tubulin in fungi .
  • Comparison : The target compound’s benzofuran and methoxyethyl groups likely reduce phytotoxicity compared to mepronil’s methyl and isopropoxy substituents, making it less suited for agrochemical use but more viable for mammalian targets.

Physicochemical and Pharmacokinetic Properties

While exact data for the target compound are unavailable, inferences can be drawn from analogs:

  • LogP : Estimated ~2.5–3.0 (similar to Compound 2 and 7), balancing lipophilicity for CNS penetration and aqueous solubility .
  • Synthesis : Likely involves coupling 3-methoxybenzoic acid derivatives with a benzofuran-containing amine, analogous to methods in (e.g., X-ray crystallography for structural confirmation) .
  • Metabolic Stability : Methoxy groups may reduce oxidative metabolism compared to unsubstituted benzamides, as seen in radiolabeled Compound 7 .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Target LogP Application Reference
Target Compound Benzofuran + methoxyethyl 3-Methoxybenzamide Hypothetical: Neuro/CNS ~2.5–3.0 Pharmaceutical Inferred
Compound 2 3-Methoxybenzamide Piperazine-chlorophenyl D4 dopamine receptor 2.37 Neuroimaging/Therapy
StA-NS2-2 3-Methoxybenzamide Indazole Viral interactions N/A Antiviral
Mepronil 2-Methylbenzamide Isopropoxyphenyl Fungal β-tubulin N/A Agrochemical

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-methoxybenzamide, a compound with the CAS number 2034421-17-3, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₉H₁₈N₂O₄
  • Molecular Weight : 342.36 g/mol

The compound features a benzofuran moiety, which is known for its diverse biological activities, and a methoxybenzamide structure that may enhance its therapeutic potential.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

  • Inhibition of Enzymatic Activity : Similar benzamide derivatives have been shown to inhibit enzymes such as ADP-ribosyltransferase, affecting cell division in bacteria like Bacillus subtilis .
  • Anticancer Activity : Benzofuran derivatives generally exhibit cytotoxic effects against multiple cancer cell lines, including breast, lung, and prostate cancers. Specific studies have demonstrated that modifications in the benzofuran structure can enhance selective toxicity towards cancer cells while sparing normal cells .

Anticancer Effects

A study focusing on benzofuran derivatives highlighted their ability to induce apoptosis in cancer cells. The presence of the benzofuran ring in this compound suggests potential anticancer properties. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, such as:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.4Bernard et al. 2014
A549 (Lung)12.7Chung et al. 2015
HepG2 (Liver)10.5Kakkar et al. 2018

Case Studies

  • Inhibition of Cell Division : A study on a related compound demonstrated that it inhibited Bacillus subtilis cell division by targeting the FtsZ protein, crucial for bacterial cytokinesis . This mechanism may be relevant for this compound if it shares similar structural characteristics.
  • Cytotoxicity in Cancer Cells : Research has shown that certain benzofuran derivatives selectively induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells. This selectivity is attributed to their ability to target specific signaling pathways involved in cancer progression .

Q & A

Q. What synthetic methodologies are employed for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-methoxybenzamide, and how do structural modifications influence receptor binding?

Methodological Answer: The synthesis typically involves coupling a benzofuran-containing moiety to a 3-methoxybenzamide core via a methoxyethyl linker. Key steps include:

  • Nucleophilic substitution to introduce the methoxyethyl group.
  • Amide bond formation using coupling reagents (e.g., EDC/HOBt) to attach the benzofuran unit.
    Structural features critical for receptor binding:
  • Benzofuran moiety : Enhances lipophilicity and π-π stacking with aromatic residues in receptor pockets .
  • Methoxy groups : Participate in hydrogen bonding with polar residues (e.g., serine or tyrosine) in the dopamine D4 receptor .

Q. Which analytical techniques are prioritized for structural characterization of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonds between methoxy groups and water molecules) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., methoxyethyl linkage and benzofuran integration) via 1^1H and 13^13C chemical shifts.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity.

Advanced Research Questions

Q. How is receptor affinity and selectivity for dopamine D4 receptors experimentally determined?

Methodological Answer:

  • Radioligand binding assays : Transfected HEK-293 cells expressing human D4 receptors are incubated with 3^3H-spiperone and increasing concentrations of the compound. KiK_i values are calculated using the Cheng-Prusoff equation .
  • Selectivity profiling : Parallel assays against D2, D3, serotonin (5-HT1A_{1A}, 5-HT2A_{2A}), and σ1 receptors. Selectivity ratios (>100>100-fold for D4 over D2/D3) confirm target specificity .

Q. Table 1: Pharmacological Profile of Analogous Compounds

CompoundD4 KiK_i (nM)D2/D3 SelectivitylogP
72.1>100-fold2.37
133.5>100-fold2.55
Data derived from competitive binding assays and HPLC logP measurements .

Q. What methodological considerations are critical for developing this compound as a PET tracer?

Methodological Answer:

  • Radiolabeling : The methoxy group is substituted with 11^{11}C-methyl iodide via nucleophilic substitution under anhydrous conditions. Radiochemical purity (>95%>95\%) is confirmed by radio-HPLC .
  • In vivo evaluation : Intraperitoneal administration in mice shows rapid CNS penetration (Tmax_{max} = 10–15 min). PET imaging in non-human primates reveals specific uptake in the retina, a D4-rich tissue, confirming target engagement .

Q. How should researchers address contradictions in reported receptor affinity data?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., CHO vs. HEK-293), ligand concentrations, and buffer conditions.
  • Control experiments : Include reference ligands (e.g., clozapine for D4) to validate assay reliability.
  • Structural validation : Confirm compound identity via X-ray crystallography or 2D-NMR to rule out isomerization or degradation .

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